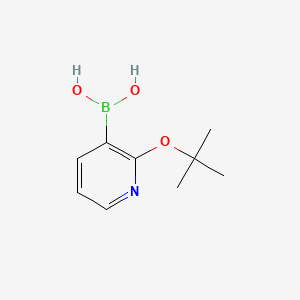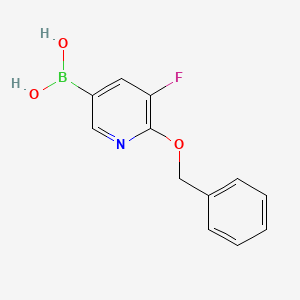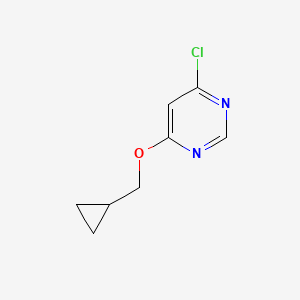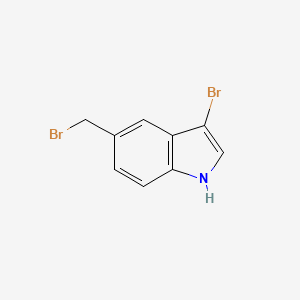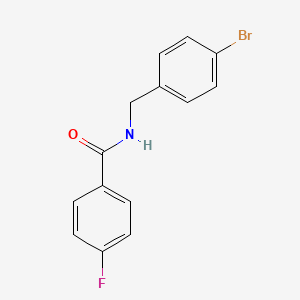
2-Fluoro-5-isobutoxyphenylboronic acid
Übersicht
Beschreibung
2-Fluoro-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-isobutoxyphenylboronic acid consists of a phenyl ring substituted with a fluorine atom, an isobutoxy group, and a boronic acid group . The InChI code for this compound is 1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 .Physical And Chemical Properties Analysis
2-Fluoro-5-isobutoxyphenylboronic acid has a molecular weight of 212.03 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 212.1020026 g/mol .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Boronic acids have shown promising antifungal and antimicrobial properties. For instance, formylphenylboronic acids, including fluoro-substituted derivatives, demonstrated significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship reveals the critical role of the fluorine substituent and tautomeric equilibrium in their antifungal efficacy (Borys et al., 2019). Additionally, some boronic acids exhibit antimicrobial activity against bacteria, including Escherichia coli and Bacillus cereus, highlighting their potential as antibacterial agents (Adamczyk-Woźniak et al., 2020).
Analytical Chemistry and Sensor Technology
Fluoro-substituted boronic acids have been explored for their fluorescence quenching properties, which are crucial for developing sensors, particularly for glucose detection. The quenching mechanism and the role of fluorine substituents significantly affect sensor performance, emphasizing the importance of understanding these compounds' photophysical properties (Geethanjali et al., 2015).
Oncological Research
Boronic acids and their derivatives, including benzoxaborole compounds, have been investigated for their anticancer potential. Studies have shown that some of these compounds induce apoptosis in cancer cell lines, such as A2780 ovarian cancer cells, through mechanisms involving cell cycle arrest and activation of caspase-3 (Psurski et al., 2018). These findings suggest that fluoro-substituted phenylboronic acids may offer a novel approach to cancer treatment through their biological activity and interaction with cellular processes.
Material Science
In the context of materials science, boronic acids are used in the synthesis of polymers and organic compounds with specific properties, including those relevant to electronics and drug delivery systems. The manipulation of boronic acids through Suzuki cross-coupling reactions, for example, allows for the precise construction of complex molecules, showcasing their versatility in creating materials with tailored functionalities (Ikram et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDQMGDFFCTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674917 | |
| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-isobutoxyphenylboronic acid | |
CAS RN |
1217500-65-6 | |
| Record name | B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-isobutoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



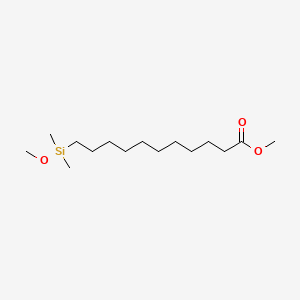
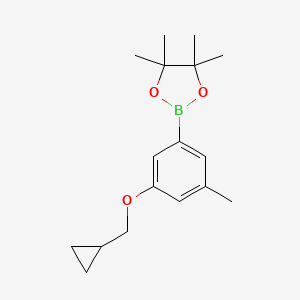

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)

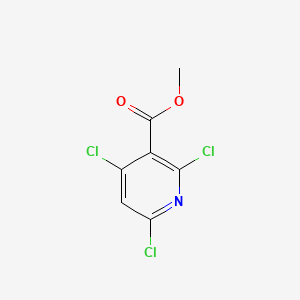
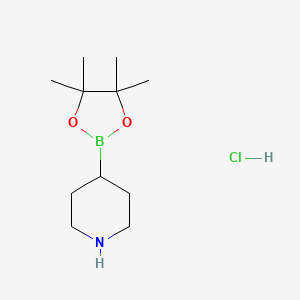
![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)

